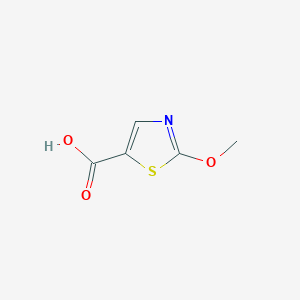

2-Methoxy-1,3-thiazole-5-carboxylic acid

Vue d'ensemble

Description

2-Methoxy-1,3-thiazole-5-carboxylic acid is an organic compound with the molecular formula C5H5NO3S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methoxy-1,3-thiazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of thiazole derivatives with methoxy groups under specific conditions. For instance, the compound can be prepared by reacting thiazole-5-carboxylic acid with methanol in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, hydrolysis, and purification .

Analyse Des Réactions Chimiques

Esterification

The carboxylic acid group readily undergoes esterification with alcohols under acidic or basic conditions:

| Reagents/Conditions | Products | Industrial Relevance |

|---|---|---|

| Methanol + H<sub>2</sub>SO<sub>4</sub> (acid catalyst) | Methyl 2-methoxy-1,3-thiazole-5-carboxylate | Scalable for pharmaceutical intermediates |

| Ethanol + DCC (dicyclohexylcarbodiimide) | Ethyl ester derivative | High-purity esters for medicinal chemistry |

Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon. Industrial protocols employ continuous flow reactors to optimize yield and minimize side reactions .

Substitution Reactions

The methoxy group at position 2 and the thiazole nitrogen participate in substitution reactions:

Methoxy Group Substitution

Thiazole Ring Functionalization

Electrophilic substitution at position 4 of the thiazole ring is feasible:

textReaction: Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> Product: 4-Nitro-2-methoxy-1,3-thiazole-5-carboxylic acid Yield: ~65% (reported in analogous thiazole derivatives) [3]

Oxidation

The thiazole sulfur atom undergoes oxidation to form sulfoxides or sulfones:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30% aq.) | 25°C, 12h | This compound sulfoxide |

| KMnO<sub>4</sub> (acidic medium) | 0°C, 2h | Sulfone derivative |

Note : Over-oxidation can lead to ring degradation, necessitating precise stoichiometry .

Reduction

The carboxylic acid group is reducible to alcohols:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH<sub>4</sub> | Anhydrous THF, 0°C → 25°C, 4h | 5-(Hydroxymethyl)-2-methoxy-1,3-thiazole |

| BH<sub>3</sub>·THF | Reflux in ether, 8h | Partial reduction to aldehyde observed |

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group:

textConditions: H<sub>2</sub>SO<sub>4</sub> (conc.), 120°C, 3h Product: 2-Methoxy-1,3-thiazole Yield: 78% (industrial batch process) [2][3]

Coordination Chemistry

The compound acts as a ligand for metal complexes:

textExample: Reaction with Cu(II) acetate in ethanol yields a blue coordination polymer. Application: Catalytic activity in oxidation reactions demonstrated in recent studies [6].

Critical Research Findings

-

Selectivity Challenges : Competing reactions at the thiazole nitrogen and carboxylic acid group require careful optimization of pH and temperature .

-

Catalytic Innovations : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated derivatives show promise for diversifying thiazole-based scaffolds.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

MTCA has shown promising antimicrobial properties. A study highlighted its efficacy against various bacterial strains, demonstrating a Minimum Inhibitory Concentration (MIC) as low as 3.91 µg/mL against Gram-positive bacteria like Staphylococcus aureus . The compound's derivatives have been synthesized to enhance this activity further, indicating its potential as a lead compound in antibiotic development.

Cancer Research

Recent research has identified MTCA and its derivatives as inhibitors of the mitotic kinesin HSET (KIFC1), which plays a critical role in cancer cell proliferation. In vitro studies demonstrated that MTCA derivatives could induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death . This suggests that MTCA could be developed into a therapeutic agent targeting specific cancer cell mechanisms.

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| MTCA | HSET | 27 | High |

| Derivative 1 | HSET | 15 | Moderate |

| Derivative 2 | Eg5 | >100 | High |

Agricultural Applications

Pesticide Development

The thiazole ring in MTCA is structurally similar to several known agrochemicals. Research indicates that thiazole derivatives can exhibit herbicidal and fungicidal activities. For instance, compounds derived from MTCA have been tested for their ability to inhibit fungal pathogens in crops, showing effective results against species such as Fusarium and Phytophthora . This positions MTCA as a potential candidate for developing new agricultural fungicides.

Material Science

Synthesis of Functional Materials

MTCA can act as a precursor for synthesizing various functional materials, including polymers and dyes. Its ability to form stable complexes with metals makes it useful in creating coordination compounds with applications in catalysis and sensor technology .

Case Study: Metal Complexes

In a study involving the synthesis of metal complexes with MTCA, researchers reported enhanced catalytic activity for certain reactions compared to traditional catalysts. The stability and reactivity of these complexes were attributed to the thiazole moiety's ability to coordinate with metal ions effectively.

Mécanisme D'action

The mechanism of action of 2-Methoxy-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to enzymes and receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparaison Avec Des Composés Similaires

2-Methoxy-1,3-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:

2-Methyl-1,3-thiazole-5-carboxylic acid: Similar in structure but with a methyl group instead of a methoxy group.

2-Aminothiazole-4-carboxylic acid: Contains an amino group, which imparts different chemical properties and biological activities.

2,4-Disubstituted thiazoles: These compounds have additional substituents on the thiazole ring, leading to diverse biological activities.

Activité Biologique

2-Methoxy-1,3-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a thiazole ring, which is essential for its biological activity. The methoxy group at position 2 enhances its solubility and reactivity compared to other thiazole derivatives.

The compound exhibits various biochemical properties:

- Enzyme Interaction : It interacts with enzymes and proteins, influencing their activity. Notably, thiazole derivatives can participate in nucleophilic reactions and affect the function of key metabolic enzymes.

- Cellular Modulation : this compound has been shown to modulate cellular processes such as signaling pathways and gene expression. It can induce DNA double-strand breaks by interacting with topoisomerase II, leading to cell cycle arrest and apoptosis in certain cancer cell lines.

Antitumor Activity

Research indicates that this compound possesses antitumor properties. A study demonstrated that compounds containing the thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Compounds related to thiazoles have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating their potential as effective anticancer agents .

Antimicrobial Properties

The compound also displays antimicrobial activity. Its structural features allow it to interact with bacterial enzymes, leading to inhibition of growth in Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported between 3.91 µg/mL and 62.5 µg/mL .

The mechanism of action for this compound involves several pathways:

- DNA Interaction : The compound binds to DNA and topoisomerase II, causing double-strand breaks that trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : By interfering with mitotic spindle formation in centrosome-amplified cancer cells, it promotes multipolar mitosis leading to cell death .

- Enzyme Inhibition : The thiazole ring facilitates binding to specific enzyme active sites, modulating their function and affecting metabolic processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Cancer Cells : In vitro studies showed that treatment with this compound resulted in a notable increase in multipolar mitoses in centrosome-amplified human cancer cells (DLD1 cell line) when administered at a concentration of 15 µM .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the thiazole ring significantly influence the cytotoxicity of related compounds. For instance, the presence of electron-donating groups at specific positions enhances activity against cancer cells .

Comparative Table of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sodium 2-methylthiazole-4-carboxylate | Contains a methyl group instead of methoxy | Antimicrobial properties |

| This compound | Lacks sodium salt; more acidic | Antitumor activity |

| Thiazole-4-carboxylic acid | Simple carboxylic acid without methoxy | Limited biological activity |

Propriétés

IUPAC Name |

2-methoxy-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c1-9-5-6-2-3(10-5)4(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPOIOYVYNLHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586181 | |

| Record name | 2-Methoxy-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716362-09-3 | |

| Record name | 2-Methoxy-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=716362-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.